5-Chloro-2-methylisonicotinaldehyde
CAS No.: 1060810-02-7
Cat. No.: VC13584322
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1060810-02-7 |
---|---|
Molecular Formula | C7H6ClNO |
Molecular Weight | 155.58 g/mol |
IUPAC Name | 5-chloro-2-methylpyridine-4-carbaldehyde |
Standard InChI | InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3 |
Standard InChI Key | ZFJZDMXWBACYJF-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=N1)Cl)C=O |
Canonical SMILES | CC1=CC(=C(C=N1)Cl)C=O |
Introduction
5-Chloro-2-methylisonicotinaldehyde is a chemical compound with the CAS number 1060810-02-7. It is also known as 5-Chloro-2-methyl-4-pyridinecarboxaldehyde. This compound belongs to the class of pyridine derivatives, which are widely used in pharmaceutical and chemical research due to their diverse biological activities and synthetic versatility.
Pharmaceutical Applications
5-Chloro-2-methylisonicotinaldehyde has been mentioned in the context of synthesizing compounds with potential biological activities. For instance, it is used in the synthesis of heterocyclic compounds that act as inhibitors of 5-lipoxygenase activating protein (FLAP), which is involved in the biosynthesis of leukotrienes. These compounds are of interest for treating conditions like arteriosclerosis .
Biological Activity
Although specific biological activity data for 5-Chloro-2-methylisonicotinaldehyde itself is not readily available, compounds synthesized using this aldehyde as a starting material have shown promise in various therapeutic areas. For example, FLAP inhibitors derived from such compounds could be useful in managing inflammatory conditions by modulating leukotriene biosynthesis .
Data Tables
Given the limited specific data available for 5-Chloro-2-methylisonicotinaldehyde, the following table summarizes its basic properties:
Property | Value |
---|---|
CAS Number | 1060810-02-7 |
Molecular Formula | C7H6ClNO |
Molecular Weight | 155.58 g/mol |
Chemical Structure | Pyridine ring with a methyl group at the 2-position, a chlorine atom at the 5-position, and an aldehyde group at the 4-position |
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